tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic compound that belongs to the pyrrole family It is characterized by its unique structure, which includes a tert-butyl ester group attached to a hexahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of primary diols and amines in the presence of a manganese complex, which facilitates the formation of 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using tert-butyl hydroperoxide (TBHP) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrroles, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
Uniqueness
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its tert-butyl ester group and hexahydropyrrolo core make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVLZRRIRGSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399849 | |
Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141449-85-6, 1330763-64-8 | |
Record name | Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141449-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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